5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes involved in the proliferation of malignant cells, such as casein kinase 2 (ck2), phosphoinositide 3-kinase (pi3k), and methionine aminopeptidase 2 (metap-2) .
Mode of Action
It is likely that this compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity and resulting in changes to cellular processes .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell proliferation and survival, potentially leading to downstream effects such as inhibition of tumor growth .
Result of Action
Similar compounds have been known to inhibit the activity of certain enzymes, potentially leading to effects such as inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides under basic conditions.
Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions where the morpholinopropylamine reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Phenyl group addition: This step may involve Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the substituents on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in cell signaling and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities, including kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry research.
Uniqueness
5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological properties. The presence of the isopropyl, morpholinopropyl, and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17(2)20-15-21(23-9-6-10-26-11-13-28-14-12-26)27-22(25-20)19(16-24-27)18-7-4-3-5-8-18/h3-5,7-8,15-17,23H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZZZQSHWVPFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.